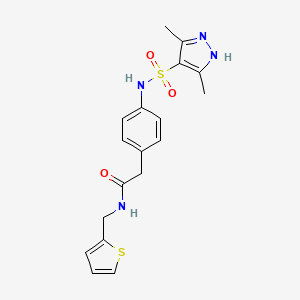

2-(4-(3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Description

The compound is a sulfonamide-containing acetamide derivative with a pyrazole and thiophene moiety.

Properties

IUPAC Name |

2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S2/c1-12-18(13(2)21-20-12)27(24,25)22-15-7-5-14(6-8-15)10-17(23)19-11-16-4-3-9-26-16/h3-9,22H,10-11H2,1-2H3,(H,19,23)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDXPNPAZSIVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Structure

The compound can be described by the following structural formula:

- IUPAC Name: 2-(4-(3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

- Molecular Formula: C15H18N4O2S2

- Molecular Weight: 358.46 g/mol

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to the target compound have shown activity against various strains of viruses including HIV and HCV. The mechanism often involves inhibition of viral enzymes, which is crucial for viral replication.

Anticancer Properties

Research has demonstrated that sulfonamide derivatives, particularly those containing pyrazole moieties, can inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways affected include those involved in cell cycle regulation and apoptosis.

Enzyme Inhibition

The compound is believed to inhibit specific enzymes such as lipoxygenases (LOXs), which are implicated in inflammatory processes and cancer progression. Inhibiting these enzymes can lead to reduced inflammation and tumor growth.

Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of related pyrazole compounds, one derivative exhibited an IC50 of 1.96 μM against HIV reverse transcriptase, suggesting strong antiviral potential. This highlights the importance of structural modifications in enhancing biological activity .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of sulfonamide-containing pyrazoles showed that certain derivatives could reduce cell viability in various cancer cell lines by more than 70% at concentrations as low as 10 μM. Mechanistic studies indicated that these compounds induced apoptosis through the mitochondrial pathway .

Study 3: Enzyme Inhibition Profile

A comprehensive analysis of enzyme inhibition revealed that the target compound effectively inhibited LOX enzymes with IC50 values ranging from 0.5 to 5 μM across different isoforms. This inhibition was associated with a decrease in pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Summary

| Activity Type | Compound Derivative | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral (HIV RT) | Related Pyrazole | 1.96 | Inhibition of reverse transcriptase |

| Anticancer | Sulfonamide Pyrazole | <10 | Induction of apoptosis |

| Enzyme Inhibition | Target Compound | 0.5 - 5 | Inhibition of lipoxygenases |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. The mechanism of action is believed to involve inhibition of bacterial folate synthesis, leading to reduced bacterial growth. In vitro assays have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.

- Case Study : In a comparative study against multidrug-resistant strains of Staphylococcus aureus (MRSA), the compound exhibited minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro assays on cancer cell lines. The results indicate that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Case Study : In a study assessing its efficacy against human breast adenocarcinoma (MCF7), the compound showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM . Molecular docking studies further suggested that it interacts with key proteins involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence references two acetamide-based TRPA1 antagonists:

- HC-030031 : IC50 = 4–10 μM against TRPA1, reduces airway inflammation in asthma models .

- CHEM-5861528 : IC50 = 4–10 μM, structurally similar to HC-030031 but with a bulkier substituent (butan-2-yl vs. propan-2-yl) .

While these compounds share the acetamide scaffold, they lack the pyrazole-sulfonamide and thiophene groups present in the target compound. This suggests divergent pharmacological targets and mechanisms.

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.